molecular formula C21H22N4O5S B11208238 ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

Cat. No.: B11208238
M. Wt: 442.5 g/mol
InChI Key: KEXMPRDWYHZQHN-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the p-tolyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Oxidation of the benzylic position can yield benzoic acid derivatives.

    Reduction: Reduction of the sulfonamide group can produce amine derivatives.

    Substitution: Substitution reactions can yield a variety of sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-methyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxamido)benzoate
  • Ethyl 4-(3-methyl-5-(N-(p-methoxyphenyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate

Uniqueness

Ethyl 4-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,25H,4H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

KEXMPRDWYHZQHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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